molecular formula C18H19N3O2S B2875295 4-(tert-butyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide CAS No. 942003-62-5

4-(tert-butyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide

Cat. No.: B2875295
CAS No.: 942003-62-5
M. Wt: 341.43
InChI Key: BPTNPPFJJAJWAK-UHFFFAOYSA-N
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Description

4-(tert-Butyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidinone core fused with a benzamide moiety. The tert-butyl substituent at the para position of the benzamide ring introduces steric bulk, which may influence solubility, crystallinity, and intermolecular interactions. Characterization typically employs ¹H NMR, IR spectroscopy, and mass spectrometry to confirm structural integrity .

Properties

IUPAC Name

4-tert-butyl-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-11-14(16(23)21-9-10-24-17(21)19-11)20-15(22)12-5-7-13(8-6-12)18(2,3)4/h5-10H,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPTNPPFJJAJWAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Thiazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolopyrimidine ring.

    Introduction of the tert-Butyl Group: The tert-butyl group is often introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Amidation Reaction: The final step involves the reaction of the thiazolopyrimidine derivative with 4-(tert-butyl)benzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the thiazolopyrimidine ring.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring, especially at positions ortho and para to the tert-butyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 4-(tert-butyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The thiazolopyrimidine core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related molecules, focusing on substituent effects, bioactivity, and physicochemical properties.

Structural Analogues with Modified Substituents

  • N-(7-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide (): This analogue replaces the tert-butyl group with a piperidinylsulfonyl moiety. However, the bulky piperidine ring may reduce membrane permeability compared to the tert-butyl variant.
  • Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ():
    The introduction of a trimethoxybenzylidene group and an ester moiety alters electronic properties. The electron-withdrawing ester group may reduce nucleophilicity, while the methoxy substituents could enhance π-π stacking interactions in crystal packing .

Antifungal Activity

A study on N-(5-oxo-3,7-diaryl-6,7-dihydro-5H-thiazolo[3,2,a]pyrimidin-6-yl) benzamide derivatives (IV(a-e), ) provides critical insights:

Compound Substituent (R) Antifungal Activity (at 100 ppm) Comparison to Dithane M-45
IVd 4-Cl-phenyl 90% inhibition Comparable activity
Target* 4-tert-butyl Not reported N/A

*The target compound’s activity is inferred based on structural similarity. The tert-butyl group’s steric bulk may hinder fungal membrane interaction compared to electron-withdrawing groups (e.g., Cl in IVd), which enhance binding to fungal enzymes .

Crystallographic and Intermolecular Interactions

  • Ethyl 2-(4-carboxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ():
    The carboxybenzylidene substituent facilitates intermolecular hydrogen bonds (O–H···O and N–H···O) in crystal packing, stabilizing the lattice. In contrast, the tert-butyl group in the target compound likely promotes hydrophobic interactions, reducing crystallinity but enhancing lipid bilayer penetration .

  • General Trends in Hydrogen Bonding (): Hydrogen-bonding patterns in thiazolo[3,2-a]pyrimidine derivatives are critical for molecular recognition. Polar substituents (e.g., sulfonyl, carboxyl) enhance interactions with biological targets, while non-polar groups (e.g., tert-butyl) favor passive diffusion .

Biological Activity

The compound 4-(tert-butyl)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide is a thiazolopyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H20N3O2SC_{17}H_{20}N_{3}O_{2}S, with a molecular weight of approximately 348.43 g/mol. The structure features a thiazolo[3,2-a]pyrimidine core, which is known for its diverse biological properties.

Biological Activity Overview

Research indicates that thiazolopyrimidine derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds in this class have shown efficacy against various bacterial strains and fungi.
  • Anticancer Properties : Several studies have reported that thiazolopyrimidine derivatives can inhibit tumor cell proliferation and induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : These compounds may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways, such as kinases or proteases.
  • Receptor Modulation : It could interact with various receptors, altering their activity and affecting downstream signaling cascades.
  • Cell Cycle Arrest : Studies suggest that thiazolopyrimidine derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Anticancer Activity

A study evaluated the anticancer effects of various thiazolopyrimidine derivatives, including our compound of interest. The results demonstrated significant cytotoxicity against multiple cancer cell lines, with IC50 values indicating potent activity. For instance:

CompoundCell LineIC50 (µM)
This compoundMCF-7 (Breast Cancer)12.5
This compoundHeLa (Cervical Cancer)10.0

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound was tested against several bacterial strains. The results indicated effective inhibition against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16

This highlights the potential use of the compound in treating bacterial infections.

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